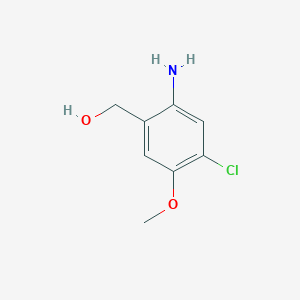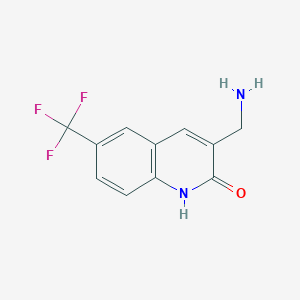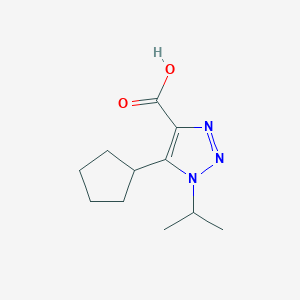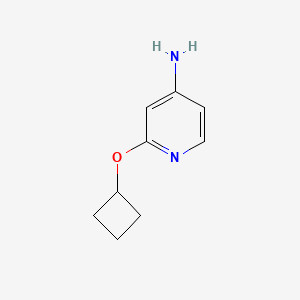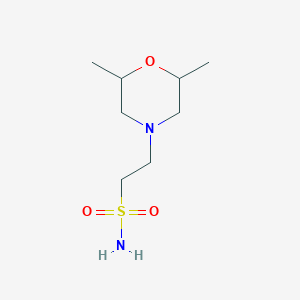
2-(2,6-Dimethylmorpholin-4-yl)ethane-1-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2,6-Dimethylmorpholin-4-yl)ethane-1-sulfonamide is a chemical compound with the molecular formula C8H18N2O3S It is a heterocyclic compound that contains a morpholine ring substituted with two methyl groups at positions 2 and 6, and an ethane-1-sulfonamide group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,6-Dimethylmorpholin-4-yl)ethane-1-sulfonamide typically involves the reaction of 2,6-dimethylmorpholine with ethane-1-sulfonyl chloride under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, and a base like triethylamine is used to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is stirred at room temperature for several hours, and the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through a continuous flow process. This involves the use of a flow reactor where the reactants are continuously fed into the reactor, and the product is continuously removed. This method offers advantages such as improved reaction control, higher yields, and reduced production costs.
Analyse Des Réactions Chimiques
Types of Reactions
2-(2,6-Dimethylmorpholin-4-yl)ethane-1-sulfonamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonamide group to an amine group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonamide group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines, thiols, or alcohols can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfonic acid derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted morpholine derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
2-(2,6-Dimethylmorpholin-4-yl)ethane-1-sulfonamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.
Mécanisme D'action
The mechanism of action of 2-(2,6-Dimethylmorpholin-4-yl)ethane-1-sulfonamide involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(Morpholin-4-yl)ethane-1-sulfonamide
- 2-(2,2-Dimethylmorpholin-4-yl)ethan-1-amine
Uniqueness
2-(2,6-Dimethylmorpholin-4-yl)ethane-1-sulfonamide is unique due to the presence of two methyl groups on the morpholine ring, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other similar compounds and can lead to different properties and applications.
Propriétés
Formule moléculaire |
C8H18N2O3S |
|---|---|
Poids moléculaire |
222.31 g/mol |
Nom IUPAC |
2-(2,6-dimethylmorpholin-4-yl)ethanesulfonamide |
InChI |
InChI=1S/C8H18N2O3S/c1-7-5-10(6-8(2)13-7)3-4-14(9,11)12/h7-8H,3-6H2,1-2H3,(H2,9,11,12) |
Clé InChI |
DPDKLRXTTFWGIN-UHFFFAOYSA-N |
SMILES canonique |
CC1CN(CC(O1)C)CCS(=O)(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


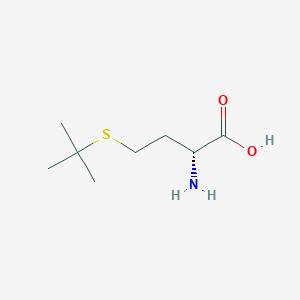
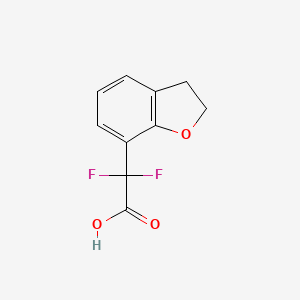
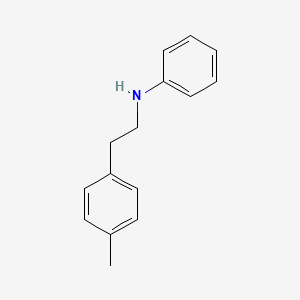
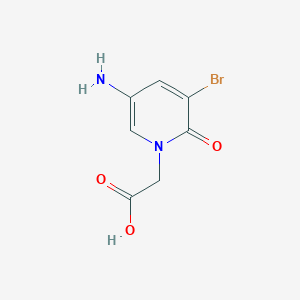
![Ethyl 4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B13071255.png)
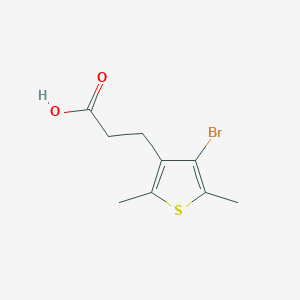
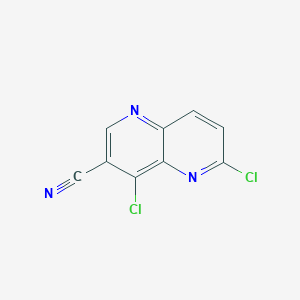
![[2-(Azetidin-3-yloxy)propanoyl]urea](/img/structure/B13071268.png)
![(3aR,6aS)-1-benzyl 4-tert-butyl tetrahydropyrrolo[3,2-b]pyrrole-1,4(2H,5H)-dicarboxylate](/img/structure/B13071271.png)
